molecular formula C24H24FN3O3 B2993095 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021248-72-5

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2993095
CAS No.: 1021248-72-5
M. Wt: 421.472
InChI Key: VYRSRENUOMHGEZ-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors. Common steps may include alkylation, acylation, and cyclization reactions.

  • Industrial production methods: Industrial-scale production requires optimization of reaction conditions to enhance yield and purity. This may involve the use of advanced techniques like continuous flow chemistry and automation.

Chemical Reactions Analysis

  • Types of reactions it undergoes: It undergoes various chemical reactions including oxidation, reduction, and substitution. The aromatic ring allows for electrophilic substitution reactions.

  • Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts are often employed. Reaction conditions typically involve controlled temperatures and specific solvents.

  • Major products formed from these reactions: The primary products depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of phenols or quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

  • Chemistry: Utilized in organic synthesis and the development of new chemical entities.

  • Biology: Studied for its interaction with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

  • Industry: Used in the formulation of materials with specific properties, such as adhesives or coatings.

5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical reactions within the cell. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Similar compounds: Other piperazine derivatives, such as 4-(4-chlorophenyl)piperazine or 4-(4-methylphenyl)piperazine, share structural similarities.

  • Highlighting its uniqueness: 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to the presence of the benzyloxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSRENUOMHGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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